1-Ethyl-6-(trifluoromethyl)quinolin-4(1H)-one
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Overview
Description
1-Ethyl-6-(trifluoromethyl)quinolin-4(1H)-one is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-6-(trifluoromethyl)quinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzotrifluoride with ethyl acetoacetate in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions, leading to the formation of the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-6-(trifluoromethyl)quinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications.
Scientific Research Applications
1-Ethyl-6-(trifluoromethyl)quinolin-4(1H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-Ethyl-6-(trifluoromethyl)quinolin-4(1H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The quinoline ring can interact with enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 6-Methyl-2-(trifluoromethyl)quinolin-4-yl boronic acid
- 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid
Comparison: Compared to similar compounds, 1-Ethyl-6-(trifluoromethyl)quinolin-4(1H)-one offers unique properties due to the presence of the ethyl group and trifluoromethyl group. These groups enhance its stability, lipophilicity, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H10F3NO |
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Molecular Weight |
241.21 g/mol |
IUPAC Name |
1-ethyl-6-(trifluoromethyl)quinolin-4-one |
InChI |
InChI=1S/C12H10F3NO/c1-2-16-6-5-11(17)9-7-8(12(13,14)15)3-4-10(9)16/h3-7H,2H2,1H3 |
InChI Key |
IAFZHSHJBOEITG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=O)C2=C1C=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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